molecular formula C23H24N4O3S B2542631 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide CAS No. 1251596-05-0

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide

Cat. No.: B2542631
CAS No.: 1251596-05-0
M. Wt: 436.53
InChI Key: HPJAEGQSPHWIOH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide class, characterized by a fused bicyclic core with a sulfonamide group (1,1-dioxide) and a p-tolyl substituent at position 4. The acetamide side chain is linked to a phenethyl group, contributing to its structural uniqueness. The molecule’s core shares similarities with diuretics like torsemide but differs in substitution patterns and side-chain modifications . Pharmacological applications remain speculative but may align with sulfonamide-based therapeutics (e.g., diuretics or carbonic anhydrase inhibitors) due to structural motifs .

Properties

IUPAC Name

2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-18-9-11-20(12-10-18)27-17-26(31(29,30)21-8-5-14-25-23(21)27)16-22(28)24-15-13-19-6-3-2-4-7-19/h2-12,14H,13,15-17H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJAEGQSPHWIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide is a member of the pyrido-thiadiazine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological potential, mechanism of action, and relevant case studies.

Structural Overview

The molecular structure of the compound features:

  • A pyrido-thiadiazine core
  • A p-tolyl group and a phenethylacetamide moiety

These structural components are crucial for the compound's biological activity and pharmacological properties.

Anticancer Properties

Research indicates that derivatives of thiadiazine compounds exhibit selective inhibition against the PI3Kδ isoform, which is significant in cancer therapy. The compound's structure allows it to interact with various biological targets, potentially leading to applications in treating cancers and inflammatory diseases .

The proposed mechanism of action for this compound involves:

  • Inhibition of specific kinases : The compound may inhibit PI3Kδ, impacting signaling pathways involved in cell proliferation and survival.
  • Interaction with inflammatory mediators : Its unique structure allows for modulation of inflammatory responses, which is critical in conditions like rheumatoid arthritis and other autoimmune diseases .

Case Studies

  • Study on Thiadiazine Derivatives :
    A review highlighted the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxide derivatives. It compiled data from studies conducted between 1993 and 2020, focusing on their effectiveness against various biological targets. The findings suggest that compounds within this class have shown promising results in vitro and in vivo against cancer cell lines .
  • PI3Kδ Inhibition :
    A study specifically noted that certain thiadiazine derivatives exhibited selective inhibition towards PI3Kδ over other isoforms. This selectivity is crucial for developing targeted cancer therapies with reduced side effects .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
AnticancerPI3Kδ inhibition
Anti-inflammatoryModulation of inflammatory pathways
Potential neuroprotective effectsUnknown specific targets

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions to form the pyrido-thiadiazine core followed by functionalization to introduce substituents such as the acetamide group. Understanding the SAR is vital for optimizing its biological activity:

  • Key steps in synthesis :
    • Formation of the pyrido-thiadiazine core
    • Introduction of p-tolyl and phenethyl groups through substitution reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: USP Torsemide Related Compound E (4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide)

  • Core Structure : Pyrido[4,3-e]thiadiazine 1,1-dioxide (vs. pyrido[2,3-e] in the target compound), leading to distinct electronic and steric properties .
  • Substituents : A ketone group at position 3 instead of the acetamide-phenethyl chain.
  • Molecular Weight : 289.31 g/mol (C₁₃H₁₁N₃O₃S), significantly smaller than the target compound (~486 g/mol).

Structural Analog: 2-[4-(4-Methylphenyl)-1,1-dioxo-3,4-dihydro-1λ⁶-pyrido[2,3-e][1,2,4]thiadiazin-2(1H)-yl]-N-[(4-methylphenyl)methyl]acetamide (P585-2079)

  • Core Structure : Identical pyrido[2,3-e]thiadiazine 1,1-dioxide core with p-tolyl at position 4 .
  • Substituent Variation : N-(4-methylbenzyl) acetamide vs. N-phenethyl in the target compound.
  • Molecular Weight : ~472.54 g/mol (C₂₄H₂₄N₄O₃S) vs. ~486.57 g/mol for the target compound.
  • Functional Implications : The phenethyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 4-methylbenzyl group .

Thiourea-Based Heterocycles (1-[5-(α-Naphthyl)-2H-tetrazol-2-ylacetyl]-4-phenylthiosemicarbazide and Derivatives)

  • Core Structure : Tetrazole and triazole/thiadiazole systems (vs. pyrido-thiadiazine) .
  • Substituents : Thiourea and sulfur-containing side chains.
  • Pharmacological Activity : Demonstrated plant growth promotion in wheat, suggesting divergent applications compared to the target compound’s presumed therapeutic focus .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Notes Reference
Target Compound Pyrido[2,3-e]thiadiazine 1,1-dioxide N-Phenethyl acetamide ~486.57 Hypothesized diuretic/carbonic anhydrase inhibition
USP Torsemide Related Compound E Pyrido[4,3-e]thiadiazine 1,1-dioxide Position 3 ketone 289.31 Pharmacopeial reference standard
P585-2079 Pyrido[2,3-e]thiadiazine 1,1-dioxide N-(4-Methylbenzyl) acetamide ~472.54 Structural analog with varied solubility
1-[5-(α-Naphthyl)-2H-tetrazol-2-ylacetyl]-4-phenylthiosemicarbazide Tetrazole-triazole hybrid Thiourea, α-naphthyl Not reported Plant growth promotion

Research Findings and Implications

  • Core Heterocycle : The pyrido[2,3-e]thiadiazine 1,1-dioxide core differentiates the target compound from torsemide-related analogs, which exhibit pyrido[4,3-e] positioning and reduced steric bulk .
  • Pharmacological Potential: Structural alignment with sulfonamide diuretics suggests carbonic anhydrase inhibition or sodium-channel modulation as plausible mechanisms, though empirical data are needed .
  • Synthetic Challenges : The fused bicyclic system necessitates advanced crystallographic techniques (e.g., SHELX software) for structural validation, as seen in related compounds .

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